molecular formula C18H19F2NO3 B14996296 Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B14996296
M. Wt: 335.3 g/mol
InChI Key: LOAXUQYTDAJJHD-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a difluorophenyl group, and a tetrahydropyridine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of cyclopentanone with 2,4-difluorobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to a series of reactions, including methylation and cyclization, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 2,4-difluorophenyl ketone
  • Cyclopentyl 2,4-difluorophenyl methanol
  • Cyclopentyl 2,4-difluorophenyl thiazol-2-amine

Uniqueness

Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C18H19F2NO3

Molecular Weight

335.3 g/mol

IUPAC Name

cyclopentyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C18H19F2NO3/c1-10-17(18(23)24-12-4-2-3-5-12)14(9-16(22)21-10)13-7-6-11(19)8-15(13)20/h6-8,12,14H,2-5,9H2,1H3,(H,21,22)

InChI Key

LOAXUQYTDAJJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)F)F)C(=O)OC3CCCC3

Origin of Product

United States

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